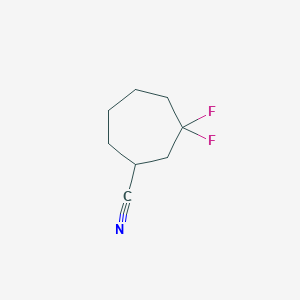

3,3-Difluorocycloheptane-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

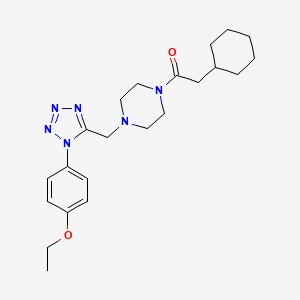

“3,3-Difluorocycloheptane-1-carbonitrile” is a chemical compound with the CAS Number: 1936142-10-7 . It has a molecular weight of 159.18 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC Name for this compound is 3,3-difluorocycloheptane-1-carbonitrile . The InChI Code is 1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 .Applications De Recherche Scientifique

Synthesis and Polymerizations

3,3-Difluorocycloheptane-1-carbonitrile has been synthesized through the cycloaddition of 1-chloro-2,2-difluoroethylene and acrylonitrile. This compound does not homopolymerize but can copolymerize with both electron-rich and electron-poor monomers, showing varied incorporation rates depending on the electronic characteristics of the comonomers. The ability to copolymerize with a wide range of monomers opens avenues for creating diverse polymer materials with tailored properties (Hall & Okamoto, 1974).

Conformational Analysis

Studies on the temperature dependence of 19F nuclear magnetic resonance (NMR) spectra of related difluorocycloheptane derivatives have provided insights into the conformational equilibria of these compounds. These studies highlight the complex interplay between molecular structure and temperature, which could influence the physical properties and reactivity of difluorocycloheptane derivatives (Glazer, Knorr, Ganter, & Roberts, 1972).

Catalytic and Synthetic Applications

The trifluoromethylthio group, closely related to difluorocycloheptane derivatives, has been extensively studied for its ability to enhance the lipophilicity, bioavailability, and metabolic stability of pharmaceuticals. The synthesis of α-trifluoromethylthio carbonyl compounds, using radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents, demonstrates the potential of difluorocycloheptane derivatives in medicinal chemistry and material science (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Biotransformation Studies

Research on the biotransformation of perfluorinated alcohols by activated sludge under aerobic conditions has shed light on the environmental fate and degradation pathways of these compounds. Such studies are crucial for understanding the biodegradation potential of difluorocycloheptane-1-carbonitrile and related substances, informing strategies for mitigating their environmental impact (Wang, Szostek, Folsom, Sulecki, Cápka, Buck, Berti, & Gannon, 2005).

Defluorination and Fluorination Techniques

Studies on the catalytic defluorination of perfluorinated aromatics using novel catalysts highlight innovative approaches to the activation and cleavage of carbon-fluorine bonds. These techniques are relevant for modifying the properties of difluorocycloheptane-1-carbonitrile for specific applications, potentially enabling the synthesis of new materials and pharmaceuticals (Colomban, Kudrik, Afanasiev, & Sorokin, 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

3,3-difluorocycloheptane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCTZGQPCOTRNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC(C1)C#N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocycloheptane-1-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)

![3-(Trifluoromethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene](/img/structure/B2700613.png)

![4,6-Bis[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B2700620.png)

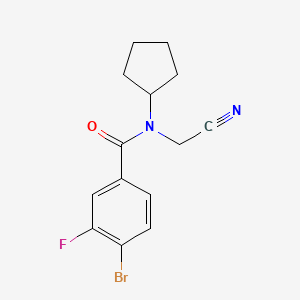

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)

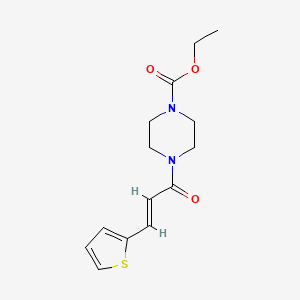

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)

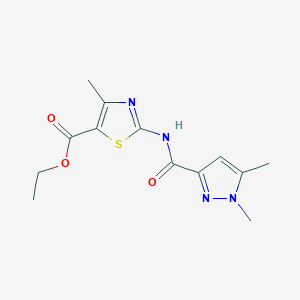

![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)